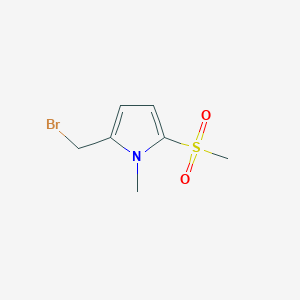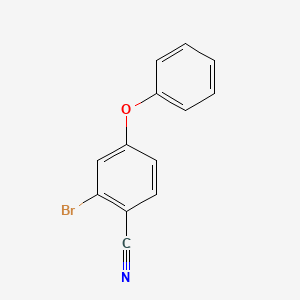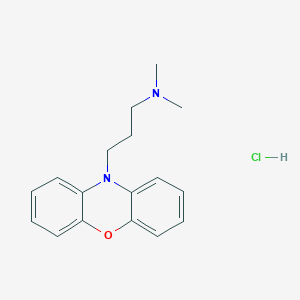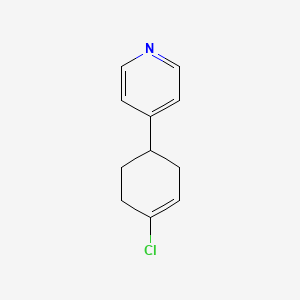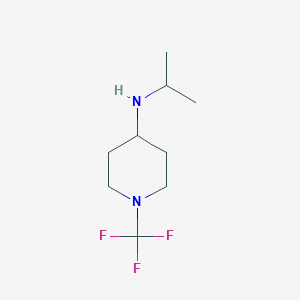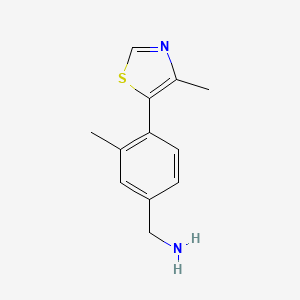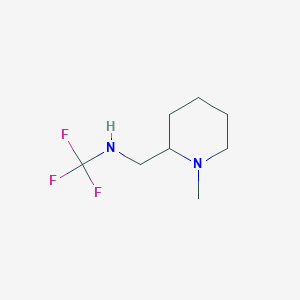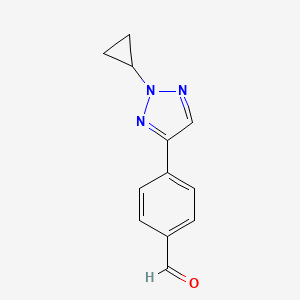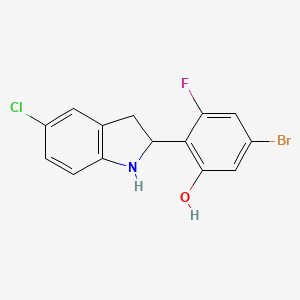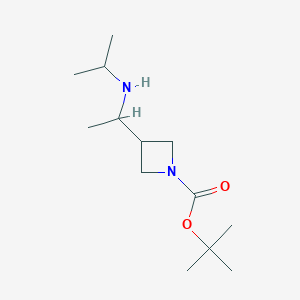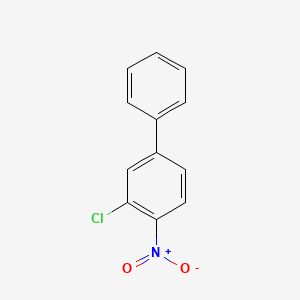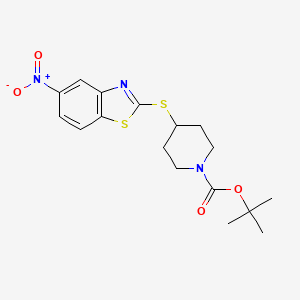
4-(5-Nitro-benzothiazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Nitro-benzothiazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring substituted with a nitro group and a piperidine ring attached to a carboxylic acid tert-butyl ester. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Nitro-benzothiazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Nitration: The benzothiazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Thioether Formation: The nitro-substituted benzothiazole is reacted with a suitable thiol compound to form the thioether linkage.
Piperidine Ring Introduction: The piperidine ring is introduced through a nucleophilic substitution reaction with a suitable piperidine derivative.
Esterification: Finally, the carboxylic acid group is esterified with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Nitro-benzothiazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols can be used.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino-substituted benzothiazole derivatives.
Substitution: Formation of various substituted benzothiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(5-Nitro-benzothiazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(5-Nitro-benzothiazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the benzothiazole ring can intercalate with DNA or inhibit enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(5-Nitro-benzothiazol-2-ylsulfanyl)-piperidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
4-(5-Nitro-benzothiazol-2-ylsulfanyl)-piperidine-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester.
4-(5-Nitro-benzothiazol-2-ylsulfanyl)-piperidine-1-carboxylic acid isopropyl ester: Similar structure but with an isopropyl ester group instead of a tert-butyl ester.
Uniqueness
The uniqueness of 4-(5-Nitro-benzothiazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester lies in its specific ester group, which can influence its chemical reactivity, solubility, and biological activity. The tert-butyl ester group provides steric hindrance, which can affect the compound’s interaction with biological targets and its stability under various conditions.
Propriétés
Formule moléculaire |
C17H21N3O4S2 |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
tert-butyl 4-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H21N3O4S2/c1-17(2,3)24-16(21)19-8-6-12(7-9-19)25-15-18-13-10-11(20(22)23)4-5-14(13)26-15/h4-5,10,12H,6-9H2,1-3H3 |
Clé InChI |
AWQTUEIJVZBSAS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)SC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



